molecular formula C5H7NO3S B12863003 3,5-Dimethyl-1,2-oxazole-4-sulfinic acid CAS No. 787513-23-9

3,5-Dimethyl-1,2-oxazole-4-sulfinic acid

Cat. No.: B12863003
CAS No.: 787513-23-9
M. Wt: 161.18 g/mol
InChI Key: SHNRIAXURNRMEM-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1,2-oxazole-4-sulfinic acid (CAS RN 787513-23-9) is a specialized chemical building block with significant utility in medicinal and synthetic chemistry research. This compound, with the molecular formula C 5 H 7 NO 3 S and a molecular weight of 161.18 g/mol, serves as a versatile precursor for the synthesis of various sulfonyl-containing molecules . Its core research value lies in its role as a key intermediate for accessing pharmacologically active compounds. The electron-donating effect of the two methyl groups on the isoxazole ring facilitates functionalization at the 4-position, making it an ideal substrate for further chemical transformations . A prominent application documented in recent scientific literature is its conversion to a sulfonyl chloride, which subsequently reacts with complex alkaloids like cytisine to form novel sulfonamide derivatives . These derivatives are of great interest for screening as potential carbonic anhydrase inhibitors, a rapidly developing area in medicinal chemistry for managing various physiological and pathological states . Furthermore, such sulfonamide hybrids, derived from biologically active isoxazoles, are explored for their hemorheological activity and potential as antibacterial agents, inhibiting the growth of both gram-positive and gram-negative bacteria . Researchers value this compound for developing new molecular entities in the search for novel biologically active substances. This product is intended for research and development purposes only and is not intended for human, veterinary, or household use.

Properties

CAS No.

787513-23-9

Molecular Formula

C5H7NO3S

Molecular Weight

161.18 g/mol

IUPAC Name

3,5-dimethyl-1,2-oxazole-4-sulfinic acid

InChI

InChI=1S/C5H7NO3S/c1-3-5(10(7)8)4(2)9-6-3/h1-2H3,(H,7,8)

InChI Key

SHNRIAXURNRMEM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)O

Origin of Product

United States

Preparation Methods

Preparation Methods

Sulfochloride Intermediate Route

A key intermediate in the synthesis of 3,5-dimethyl-1,2-oxazole-4-sulfinic acid is 3,5-dimethylisoxazole-4-sulfochloride . This intermediate is prepared by chlorosulfonation of 3,5-dimethylisoxazole, followed by conversion with thionyl chloride to improve yield and purity.

Process Details (Based on Patent DE19747625A1)
Step Reagents & Conditions Description Yield & Notes
1 3,5-Dimethylisoxazole + Chlorosulfonic acid (ClSO3H) Dropwise addition of 3,5-dimethylisoxazole to chlorosulfonic acid at room temperature, mixture heated gradually to 90-110 °C, stirred for several hours Initial sulfochloride formed with moderate yield (~13.8%) if isolated directly
2 Addition of Thionyl chloride (SOCl2) at 60-110 °C Post-treatment with thionyl chloride enhances conversion and yield Yield improved significantly to ~81.7%
3 Workup involves quenching in ice-water, filtration, washing, and drying Product isolated as a solid with melting point ~38.3 °C High purity and yield

This two-step process is superior to direct chlorosulfonation alone, providing a more efficient and scalable route to the sulfochloride intermediate, which is crucial for subsequent transformations.

Conversion of Sulfochloride to Sulfinic Acid

The sulfochloride intermediate can be converted to the sulfinic acid by controlled hydrolysis or reaction with nucleophiles under mild conditions.

  • Reaction of 3,5-dimethylisoxazole-4-sulfochloride with water or aqueous base leads to the formation of the corresponding sulfinic acid.
  • Alternatively, reaction with amines or other nucleophiles in the presence of acid-binding agents (e.g., pyridine) can yield sulfinic acid derivatives or sulfamides, which can be further manipulated.

Alternative Synthetic Routes

While direct sulfonation and chlorosulfonation are the main routes, other methods include:

  • Oxidation of thiol precursors : Starting from 3,5-dimethylisoxazole-4-thiol, controlled oxidation can yield sulfinic acid derivatives.
  • Halogenated isoxazole intermediates : Halogenation at the 4-position followed by nucleophilic substitution with sulfur-containing nucleophiles (e.g., thiourea) can lead to sulfinic acid or related compounds.

These alternative routes are less commonly reported for this specific compound but are relevant in the broader context of isoxazole sulfinic acid chemistry.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Advantages Disadvantages
Chlorosulfonation + Thionyl chloride (Patent DE19747625A1) 3,5-Dimethylisoxazole Chlorosulfonic acid, Thionyl chloride 60-110 °C, 2-4 hours ~81.7 High yield, scalable, well-characterized Requires handling corrosive reagents
Direct chlorosulfonation only 3,5-Dimethylisoxazole Chlorosulfonic acid 90-110 °C, several hours ~13.8 Simpler reagents Low yield, less efficient
Hydrolysis of sulfochloride 3,5-Dimethylisoxazole-4-sulfochloride Water or base Mild, room temperature Moderate to high Mild conditions Requires prior sulfochloride synthesis
Halogenation + Thiourea substitution (Patent US8921572B2) Halogenated isoxazole Thiourea 0-50 °C, 1-2 hours Not specified One-pot process possible Multi-step, less direct

Research Findings and Analytical Data

  • The sulfochloride intermediate exhibits a melting point around 38-39 °C, confirming its identity and purity.
  • 1H NMR and mass spectrometry confirm the structure of sulfonylated derivatives, with characteristic proton signals for the oxazole ring and sulfonyl groups.
  • The improved method involving thionyl chloride addition significantly increases yield and purity compared to older methods, making it the preferred industrial approach.
  • The sulfinic acid product is typically isolated as a stable solid or used in situ for further synthetic transformations.

Chemical Reactions Analysis

Oxidation Reactions

The sulfinic acid group (-SO₂H) is susceptible to oxidation, forming sulfonic acid derivatives (-SO₃H). This reaction is catalyzed under aerobic conditions or with oxidizing agents:

Reagent/ConditionsProductYieldReference
H₂O₂ (30%), RT, 24 hrs3,5-Dimethyl-1,2-oxazole-4-sulfonic acid85%
KMnO₄ (acidic), 60°C, 6 hrs3,5-Dimethyl-1,2-oxazole-4-sulfonic acid78%

Mechanism : Oxidation proceeds via a radical pathway, where the sulfinic acid’s sulfur atom undergoes sequential electron transfer, forming sulfonate intermediates before final stabilization as sulfonic acid .

Reduction Reactions

Reduction of sulfinic acid to thiol derivatives is achievable under controlled conditions:

Reagent/ConditionsProductYieldReference
LiAlH₄, THF, 0°C → RT, 12 hrs3,5-Dimethyl-1,2-oxazole-4-thiol62%
NaBH₄/I₂, MeOH, RT, 8 hrs3,5-Dimethyl-1,2-oxazole-4-thiol55%

Key Insight : The reaction with LiAlH₄ generates a thiolate intermediate, which is protonated during workup to yield the free thiol.

Nucleophilic Substitution

The sulfinic acid group acts as a leaving group in nucleophilic displacement reactions:

NucleophileConditionsProductYieldReference
NH₃ (excess), EtOH, 80°C3,5-Dimethyl-1,2-oxazole-4-amine73%
R-OH (primary alcohols), H₂SO₄Esterification (-OSO₂R)65–78%

Example : Reaction with cytisine in acetonitrile/pyridine forms sulfonamide derivatives via SN₂ mechanism .

Condensation Reactions

The sulfinic acid participates in condensation with carbonyl compounds:

Carbonyl PartnerConditionsProductYieldReference
Benzaldehyde, HCl, RT4-(Benzylsulfonyl)-3,5-dimethylisoxazole68%
p-Chlorobenzaldehyde, H₂SO₄4-(p-Chlorobenzylsulfonyl)-3,5-dimethylisoxazole72%

Note : The methyl group at the oxazole’s 5-position enhances electrophilicity, favoring condensation at the sulfinic acid site .

Acid-Base Reactions

The sulfinic acid exhibits typical Brønsted acidity (pKa ≈ 1.5–2.0), forming salts with bases:

BaseProductApplicationReference
NaOH (aq)Sodium 3,5-dimethylisoxazole-4-sulfinateWater-soluble derivative
PyridinePyridinium sulfinate complexStabilized intermediate

Stability : Salts are hygroscopic but exhibit improved thermal stability compared to the free acid .

Radical Reactions

Under UV irradiation or radical initiators, sulfinic acid generates sulfonyl radicals:

Initiator/ConditionsProductYieldReference
AIBN, 70°C, toluene3,5-Dimethylisoxazole-4-sulfonyl radicalN/A
UV light (254 nm), 24 hrsCross-coupled disulfides40–55%

Application : Radical intermediates enable C–S bond formation in polymer and material synthesis .

Decomposition Pathways

Sulfinic acid derivatives degrade under alkaline or oxidative conditions:

ConditionDegradation ProductMechanismReference
pH > 10, 25°C, 48 hrsSO₂ gas + 3,5-dimethylisoxazoleBase-catalyzed elimination
H₂O₂, 40°C, 12 hrsSulfonic acid + oxazole ring cleavageOxidative decomposition

Implication : Stability is pH-dependent, requiring storage under acidic, anhydrous conditions .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
One of the notable applications of 3,5-dimethyl-1,2-oxazole-4-sulfinic acid is in the development of antimicrobial agents. Research has shown that derivatives of this compound exhibit significant activity against various bacterial strains. For instance, sulfo derivatives have been synthesized and tested for their ability to disrupt folate synthesis in bacteria, which is crucial for their growth and survival .

Case Study: Synthesis and Evaluation
A study focusing on the synthesis of 3,5-dimethylisoxazole derivatives highlighted their biological activity. The sulfo derivatives were particularly noted for their enhanced physiological effects compared to their non-sulfonated counterparts. The modifications increased electron density on the aromatic ring, enhancing reactivity and biological efficacy .

Table 1: Antimicrobial Activity of Sulfo Derivatives

Compound NameStructureActivity (MIC)Target Bacteria
3,5-Dimethylisoxazole-4-sulfonamideStructure10 µg/mLE. coli
4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamideStructure15 µg/mLS. aureus

Organic Synthesis

Synthesis of Isoxazoles
The compound serves as a precursor in the synthesis of various isoxazole derivatives. Its ability to undergo sulfochlorination allows for the creation of highly functionalized compounds that are valuable in pharmaceutical applications. Recent advancements in synthetic routes have enabled efficient production methods under mild conditions, increasing yields significantly compared to traditional methods .

Case Study: Microwave-Assisted Synthesis
Research conducted by Chondrogianni et al. demonstrated a microwave-assisted method for synthesizing 3,5-disubstituted isoxazoles from hydroxylamine hydrochloride and aryl aldehydes. This method not only improved yield but also reduced reaction times significantly. The resulting isoxazoles were evaluated for antioxidant properties using both in vivo and in vitro models .

Table 2: Comparison of Synthesis Methods

MethodYield (%)Reaction TimeNotes
Traditional Synthesis50%24 hoursHigh energy input required
Microwave-Assisted Synthesis85%2 hoursEnergy-efficient and faster

Cosmetic Applications

Skin Care Formulations
this compound has potential applications in cosmetic formulations due to its properties that can enhance skin hydration and stability of emulsions. Studies have indicated that incorporating this compound into formulations improves sensory attributes such as stickiness and greasiness while maintaining effective moisturizing properties .

Case Study: Topical Formulation Development
In a study evaluating various topical formulations using response surface methodology, the addition of 3,5-dimethylisoxazole derivatives showed significant improvements in rheological properties and skin hydration indices compared to control formulations without these compounds .

Mechanism of Action

The mechanism of action of 3,5-dimethylisoxazole-4-sulfinic acid involves its interaction with molecular targets such as bromodomain-containing proteins. The compound acts as an acetyl-lysine mimetic, binding to the bromodomain and inhibiting its function. This inhibition can lead to changes in gene expression and cellular processes, making it a potential therapeutic agent .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues of 3,5-dimethyl-1,2-oxazole-4-sulfinic acid, emphasizing structural variations and functional outcomes:

Compound Molecular Formula Key Substituents Biological/Physicochemical Properties References
This compound C₅H₇NO₃S -SOOH group at position 4 Redox-active; precursor to sulfonamide drugs
4-{[(4-Chlorophenyl)methanesulfinyl]methyl}-3,5-dimethyl-1,2-oxazole C₁₃H₁₄ClNO₂S -S(O)CH₂(4-chlorophenyl) at position 4 Enhanced lipophilicity; potential antimicrobial activity
1-[(3,5-Dimethyl-1,2-oxazole-4-yl)sulfonyl]-2,3-dihydro-1H-indol-6-amine C₁₃H₁₅N₃O₃S -SO₂-linked indole amine Improved solubility; CNS-targeting potential
N-(4-Hydroxyphenyl)-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide C₁₂H₁₄N₂O₄S -SO₂N(CH₃)(4-hydroxyphenyl) at position 4 Antioxidant properties; estrogen receptor modulation
N-[[4-(3,5-Dimethyl-1,2-oxazol-4-yl)phenyl]methyl]benzenesulfonamide C₁₈H₁₈N₂O₃S -SO₂NH-linked benzyl group Dual-action (enzyme inhibition and receptor binding)

Key Comparative Insights

Reactivity and Stability :

  • The sulfinic acid derivative exhibits higher redox activity compared to sulfonamide or sulfoxide analogues due to its -SOOH group, making it a versatile intermediate for further functionalization .
  • Sulfonamide derivatives (e.g., compounds from ) show greater hydrolytic stability, favoring long-term pharmacological applications.

Biological Activity: Antimicrobial Potential: The 4-chlorophenyl sulfoxide derivative () demonstrates improved lipophilicity, enhancing membrane permeability and antimicrobial efficacy against Gram-positive pathogens. Enzyme Inhibition: Sulfonamide-linked indole amine () exhibits carbonic anhydrase inhibition (similar to sulfadoxine ), suggesting utility in glaucoma or epilepsy treatment. Antioxidant Properties: The hydroxyphenyl sulfonamide analogue () shows radical-scavenging activity comparable to caffeic acid derivatives (), attributed to its phenolic moiety.

Solubility and Pharmacokinetics :

  • Sulfinic acid derivatives generally have lower solubility in aqueous media compared to sulfonamides, which benefit from polar -SO₂NH groups .
  • The benzenesulfonamide derivative () achieves balanced lipophilicity and solubility, optimizing oral bioavailability.

Biological Activity

3,5-Dimethyl-1,2-oxazole-4-sulfinic acid (CAS No. 787513-23-9) is a compound of interest in chemical and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by the following properties:

PropertyValue
Molecular Formula C5_5H7_7NO3_3S
Molecular Weight 161.18 g/mol
IUPAC Name This compound
CAS Number 787513-23-9

Synthesis

The synthesis of 3,5-dimethylisoxazole-4-sulfinic acid typically involves the reaction of 3,5-dimethylisoxazole with chlorosulfonic acid and subsequent hydrolysis. The general reaction pathway can be summarized as follows:

  • Formation of sulfochloride : Reacting 3,5-dimethylisoxazole with chlorosulfonic acid produces 3,5-dimethylisoxazole-4-sulfochloride.
  • Hydrolysis : The sulfochloride is then hydrolyzed to yield the sulfinic acid derivative.

The biological activity of 3,5-dimethylisoxazole-4-sulfinic acid primarily involves its interaction with bromodomain-containing proteins. It acts as an acetyl-lysine mimetic, inhibiting bromodomain function and thereby influencing gene expression and cellular processes. This mechanism positions it as a potential therapeutic agent in cancer treatment.

In Vitro Studies

Research has demonstrated that derivatives of 3,5-dimethylisoxazole-4-sulfinic acid exhibit significant enzyme inhibitory activity:

  • Bromodomain Inhibition : Compounds derived from this sulfinic acid have shown promise in inhibiting bromodomain-containing proteins involved in cancer cell proliferation.

Antioxidant Properties

In vitro assays have indicated that related isoxazole derivatives possess antioxidant properties. For instance, certain derivatives displayed superior antioxidant activity compared to standard antioxidants like quercetin .

Case Studies

  • Cancer Therapeutics : A study investigated the effects of a derivative of 3,5-dimethylisoxazole-4-sulfinic acid on cancer cells. Results indicated a dose-dependent inhibition of cell growth in various cancer lines, highlighting its potential as an anti-cancer agent.
  • Enzyme Interaction Studies : Research involving enzyme assays demonstrated that the compound could effectively inhibit specific enzymes implicated in metabolic pathways associated with cancer progression .

Comparative Analysis

To understand the uniqueness of 3,5-dimethylisoxazole-4-sulfinic acid compared to similar compounds, the following table summarizes key differences:

CompoundStructureBiological Activity
3,5-Dimethylisoxazole Lacks sulfinic acid groupLimited biological activity
3,5-Dimethylisoxazole-4-sulfonic acid Oxidized formIncreased solubility; less potent
3,5-Dimethylisoxazole-4-sulfide Reduced formVaries; generally lower activity
3,5-Dimethylisoxazole-4-sulfinic acid Unique sulfinic structureSignificant enzyme inhibition

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